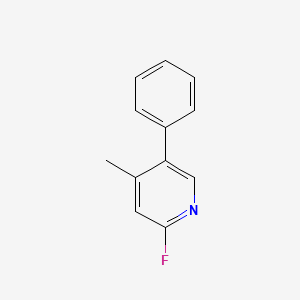

2-Fluoro-4-methyl-5-phenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPCYFFWBWWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Phenylpyridine and Its Precursors

Classical Approaches to Fluorinated Pyridines

The introduction of a fluorine atom onto a pyridine (B92270) ring is a fundamental step in the synthesis of the target compound. Classical methods have long provided pathways to achieve this transformation.

Diazotization and Fluorodediazoniation Strategies

A well-established method for introducing fluorine into aromatic systems, including pyridines, is through the Balz-Schiemann reaction. wikipedia.orgnih.gov This two-step process begins with the diazotization of an aminopyridine precursor, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. wikipedia.orgnih.govacs.org

The general transformation can be represented as: Ar-NH₂ → [Ar-N₂]⁺X⁻ → Ar-F

For the synthesis of fluoropyridines, this involves the diazotization of an aminopyridine. google.comrsc.org The choice of reagents and conditions is critical for the success of this reaction. Diazotization is typically carried out using sodium nitrite (B80452) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄), which also provides the fluoride counter-ion for the subsequent fluorodediazoniation step. wikipedia.org Innovations have introduced the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org

The stability of the intermediate diazonium salt is a key consideration. While some can be isolated, in situ decomposition is often preferred to avoid handling these potentially explosive compounds. researchgate.netacs.org The use of hydrogen fluoride-pyridine mixtures as the reaction medium has also been reported as an effective method. acs.orgresearchgate.net

Table 1: Key Features of Diazotization and Fluorodediazoniation

| Feature | Description |

| Reaction Name | Balz-Schiemann Reaction wikipedia.orgnih.gov |

| Starting Material | Aminopyridine google.comrsc.org |

| Key Intermediate | Pyridine Diazonium Salt wikipedia.org |

| Fluorinating Agent | Typically HBF₄, but also PF₆⁻ and SbF₆⁻ have been used wikipedia.org |

| Decomposition | Thermal or Photochemical nih.govacs.org |

| Advantages | Well-established, applicable to a range of aromatic systems. nih.gov |

| Disadvantages | Potential for explosive intermediates, use of corrosive acids. researchgate.netacs.org |

Electrophilic Fluorination Techniques (e.g., using Selectfluor® on Dihydropyridines)

Modern synthetic chemistry has seen the rise of electrophilic fluorinating agents, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example. wikipedia.org These reagents offer a safer and often more selective alternative to traditional methods. researchgate.net

One strategy involves the electrophilic fluorination of dihydropyridine (B1217469) precursors. nih.govmdpi.comnih.govresearchgate.net The reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines. nih.govnih.govresearchgate.net These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.govnih.govresearchgate.net

The reaction proceeds via the likely attachment of Selectfluor® to the double bond of the dihydropyridine, forming an ammonium (B1175870) salt intermediate which then decomposes to the fluorinated dihydropyridine. mdpi.com The choice of solvent and reaction temperature is crucial for optimizing the yield of the desired fluorinated product. nih.gov This method has been successfully applied to the synthesis of various fluorinated pyridine derivatives. nih.govnih.govresearchgate.net

Table 2: Electrophilic Fluorination with Selectfluor®

| Parameter | Details |

| Fluorinating Agent | Selectfluor® wikipedia.org |

| Substrate | Dihydropyridines nih.govmdpi.comnih.govresearchgate.net |

| Intermediate | Fluorinated 3,6-dihydropyridines nih.govnih.govresearchgate.net |

| Final Step | Elimination of hydrogen fluoride nih.govnih.govresearchgate.net |

| Advantages | Milder conditions, improved safety profile compared to diazotization. researchgate.net |

| Mechanism | Believed to proceed through an electrophilic attack on the dihydropyridine ring. mdpi.comacs.org |

Cross-Coupling Reactions for C-C Bond Formation

The introduction of the phenyl group at the 5-position of the 2-fluoro-4-methylpyridine (B58000) core is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods are highly versatile and allow for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for Aryl-Substituted Pyridine Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including phenyl-substituted pyridines. nih.govyoutube.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. nih.govyoutube.com

For the synthesis of 2-fluoro-4-methyl-5-phenylpyridine, this would typically involve the coupling of a 5-halo-2-fluoro-4-methylpyridine with phenylboronic acid, or alternatively, the coupling of 2-fluoro-4-methyl-5-pyridylboronic acid with a halobenzene. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor. youtube.com A base is required to facilitate the transmetalation step in the catalytic cycle. youtube.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. nih.govclaremont.edunih.gov For challenging substrates, such as electron-deficient pyridyl halides, the use of specialized ligands can be crucial for achieving good yields. nih.gov The reaction generally tolerates a wide range of functional groups, making it a highly versatile tool in organic synthesis. nih.gov

Table 3: Suzuki-Miyaura Coupling for Phenylpyridine Synthesis

| Component | Description |

| Catalyst | Palladium(0) complexes youtube.com |

| Reactants | Organoboron reagent (e.g., phenylboronic acid) and an organic halide (e.g., 5-bromo-2-fluoro-4-methylpyridine) nih.gov |

| Base | Required for transmetalation (e.g., K₃PO₄, KF) nih.govnih.gov |

| Advantages | High functional group tolerance, commercially available reagents, well-understood mechanism. nih.gov |

| Challenges | Can be sensitive to steric hindrance and electronic effects of substrates. beilstein-journals.org |

Palladium-Catalyzed C-H Activation/Arylation Approaches

A more recent and atom-economical approach to arylation is through direct C-H activation. nih.govspringernature.com This strategy avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly coupling a C-H bond with an arylating agent. nih.gov

In the context of synthesizing this compound, this could involve the direct arylation of 2-fluoro-4-methylpyridine with a phenyl source. Palladium catalysts are commonly employed for this transformation, often in the presence of an oxidant and a suitable ligand. nih.gov The regioselectivity of the C-H activation is a key challenge and is often directed by the electronic and steric properties of the substrate. nih.gov Research has shown that direct arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives is a viable route for synthesizing 2-(fluorinated aryl)pyridines. chemrxiv.org

Table 4: Palladium-Catalyzed C-H Activation/Arylation

| Feature | Description |

| Concept | Direct formation of a C-C bond by activating a C-H bond. nih.gov |

| Catalyst | Typically palladium-based systems. nih.govspringernature.com |

| Advantages | Atom-economical, avoids pre-functionalization of substrates. |

| Challenges | Regioselectivity control can be difficult. nih.gov |

| Recent Developments | Advances in catalyst design are expanding the scope and efficiency of this method. chemrxiv.orgrsc.org |

Related Organometallic Coupling Variants

Besides the Suzuki-Miyaura coupling, other organometallic cross-coupling reactions can also be employed for the synthesis of the target molecule.

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgnumberanalytics.comorgsyn.org This reaction is known for its tolerance of a wide range of functional groups and its insensitivity to the presence of water. orgsyn.org The general mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. researchgate.netorgsyn.orgresearchgate.netorganic-chemistry.org This increased reactivity can be advantageous for coupling less reactive substrates, but it also means that organozinc reagents are less tolerant to certain functional groups. orgsyn.org The preparation of the requisite organozinc species is a key step in this methodology. orgsyn.org

Table 5: Comparison of Related Organometallic Couplings

| Reaction | Organometallic Reagent | Key Features |

| Stille Coupling | Organotin (Stannane) wikipedia.orgorganic-chemistry.orgnumberanalytics.comorgsyn.org | High functional group tolerance, moisture insensitive, toxicity of tin reagents is a drawback. orgsyn.org |

| Negishi Coupling | Organozinc researchgate.netorgsyn.orgresearchgate.netorganic-chemistry.org | High reactivity, useful for less reactive substrates, lower functional group tolerance compared to Stille and Suzuki. orgsyn.org |

Strategies for Regioselective Introduction of Methyl and Phenyl Groups

The successful synthesis of this compound hinges on the controlled and regioselective installation of the methyl and phenyl substituents onto the pyridine core. This can be achieved through various methods, including directed functionalization of a pre-formed pyridine ring or by constructing the substituted ring from acyclic precursors.

Directed Alkylation and Arylation Methods

Direct C-H functionalization of pyridine and its derivatives offers an atom-economical approach to introduce alkyl and aryl groups. However, controlling the regioselectivity of these reactions is a significant challenge due to the multiple reactive sites on the pyridine ring. rsc.org

Directed Alkylation: The direct alkylation of pyridines can be notoriously difficult to control, often leading to a mixture of regioisomers. nih.govchemrxiv.org To overcome this, strategies involving directing groups or pre-functionalization are often employed. For instance, a blocking group can be temporarily installed on the pyridine ring to direct the alkylation to a specific position. A maleate-derived blocking group has been shown to enable the selective Minisci-type decarboxylative alkylation at the C4-position of various pyridines. nih.govchemrxiv.org This approach allows for the introduction of a methyl group at the desired C4-position.

Another strategy involves the directed metalation of the pyridine ring. znaturforsch.com By using specific lithium amides or alkyllithium reagents at low temperatures, a proton can be selectively removed from the pyridine ring, followed by quenching with an electrophile like methyl iodide to introduce the methyl group. znaturforsch.com The choice of the base and reaction conditions is crucial for achieving high regioselectivity. znaturforsch.com

Directed Arylation: Similar to alkylation, direct arylation of pyridines can be achieved through transition-metal-catalyzed C-H activation. Rhodium(I)-catalyzed direct arylation has been developed for pyridine and quinoline (B57606) heterocycles, providing a route to bis(hetero)aryl products. nih.gov However, these methods often favor arylation at the C2-position. nih.gov

To achieve C4-arylation, strategies involving the activation of the pyridine ring are necessary. One approach is the conversion of the pyridine to its N-oxide, which alters the electronic properties of the ring and can direct arylation to different positions. nih.gov More recent methods have focused on developing catalytic systems that can achieve high regioselectivity for C-H arylation at the 3- and 4-positions of pyridines containing electron-withdrawing groups. nih.gov For a substrate like 2-fluoro-4-methylpyridine, the electronic effects of the fluorine and methyl groups would influence the regioselectivity of a subsequent arylation step.

A unified platform for both ionic and radical C-4 alkylation and arylation of pyridines has been reported, utilizing an enzyme-mimic pocket-type urea (B33335) activation reagent. rsc.orgrsc.org This method allows for the highly regioselective introduction of a wide range of nucleophiles, including aryl groups, at the C4-position. rsc.orgrsc.org

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer an efficient and atom-economical alternative for the synthesis of highly substituted pyridines from simple and readily available starting materials. bohrium.comtaylorfrancis.comacsgcipr.org These reactions involve the formation of multiple bonds in a single synthetic operation, often leading to complex molecular architectures in a convergent manner. bohrium.com

Multi-Component Reactions: The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to construct the pyridine ring. taylorfrancis.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. By carefully choosing the starting components, it is possible to introduce the desired methyl and phenyl groups at specific positions of the resulting dihydropyridine, which can then be oxidized to the corresponding pyridine.

More contemporary MCRs offer greater flexibility and greener reaction conditions. nih.govacs.org For instance, one-pot, four-component reactions have been developed for the synthesis of novel pyridines under microwave irradiation or conventional heating, often resulting in high yields and short reaction times. nih.govacs.org These methods provide a powerful tool for generating libraries of substituted pyridines, from which precursors to this compound could be identified.

Cascade Processes: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur without the need for isolating intermediates. acs.org These processes can lead to the rapid construction of complex heterocyclic systems. For example, a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported for the synthesis of highly functionalized pyridines. acs.org

Another example is the Mn(III)-based oxidative free-radical cyclization of an unsaturated β-keto ester containing a pyridine ring, which leads to the stereospecific construction of a tetracyclic compound. nih.gov While this specific example leads to a more complex scaffold, the underlying principle of a radical cascade terminating onto a pyridine ring could potentially be adapted for the synthesis of simpler substituted pyridines. nih.gov

The following table summarizes some of the key findings from the literature on regioselective functionalization and multi-component reactions for pyridine synthesis.

| Method | Key Features | Starting Materials | Target | Reference |

| Directed C4-Alkylation | Use of a maleate-derived blocking group for Minisci-type reaction. | Pyridines, Carboxylic Acids | C4-Alkylated Pyridines | nih.govchemrxiv.org |

| Directed Metalation | Regioselective deprotonation followed by electrophilic quench. | Substituted Pyridines, Organolithium Reagents | Functionalized Pyridines | znaturforsch.com |

| Directed C4-Arylation | Enzyme-mimic urea activation for radical arylation. | Pyridines, Arylating Agents | C4-Arylated Pyridines | rsc.orgrsc.org |

| Four-Component Reaction | One-pot synthesis under microwave irradiation or conventional heating. | Aldehydes, Ethyl Cyanoacetate, Acetophenones, Ammonium Acetate | Substituted Pyridines | nih.govacs.org |

| Cascade [5+1] Cyclization | Tandem Pummerer-type rearrangement and aza-Prins cyclization. | tert-Butanesulfinamide, Aldehydes, 1,3-Dioxinones | Highly Functionalized Pyridines | acs.org |

Novel Synthetic Routes and Green Chemistry Considerations in Fluoropyridine Synthesis

The introduction of the fluorine atom is a critical step in the synthesis of this compound. Traditional methods for synthesizing 2-fluoropyridines often involve harsh conditions or hazardous reagents. acs.org For example, the Balz-Schiemann reaction, which utilizes potentially explosive diazonium salts, and the displacement of chloro- or bromopyridines with fluoride, which can require high temperatures. acs.org

Recent research has focused on developing novel, milder, and more environmentally friendly methods for the synthesis of fluoropyridines.

Novel Fluorination Methods: A facile and efficient method for the synthesis of 2-fluoropyridines involves the use of 2-pyridyltrialkylammonium salts as precursors. acs.orgnih.gov These salts can be prepared from readily available pyridine N-oxides under mild, metal-free conditions. The subsequent fluorination can be achieved using a fluoride source, providing access to a wide variety of 2-fluoropyridines with good functional group tolerance. acs.orgnih.gov

Another approach involves the fluorodenitration of nitropyridines. This reaction can be mediated by tetrabutylammonium (B224687) fluoride under mild conditions. acs.org

Green Chemistry Considerations: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including fluorinated heterocycles. rsc.orgmdpi.com Key considerations include the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govacs.orgmdpi.com Solvent-free reaction conditions and the use of water as a solvent are other important green strategies. rsc.orgmdpi.com For instance, a metal-free C-H amination and imination of olefins has been developed in water, leveraging the hydrophobic effect to facilitate the reaction. rsc.org

The development of novel fluorinating reagents is also a key area of green chemistry research. Recently, a new quaternary ammonium-based fluorinating reagent has been synthesized from potassium fluoride and tetrabutylammonium bromide in the presence of hexafluoroisopropanol (HFIP). bioengineer.org This reagent is stable, easy to handle, and represents a greener alternative to traditional fluorinating agents. bioengineer.org

The following table highlights some of the recent advancements in the synthesis of fluoropyridines with a focus on green chemistry principles.

| Method | Key Features | Starting Materials | Product | Green Aspects | Reference |

| From Pyridine N-Oxides | Regioselective conversion to 2-pyridyltrialkylammonium salts followed by fluorination. | Pyridine N-Oxides | 2-Fluoropyridines | Mild, metal-free conditions. | acs.orgnih.gov |

| Fluorodenitration | Tetrabutylammonium fluoride mediated reaction. | Nitropyridines | Fluoropyridines | Mild conditions. | acs.org |

| Microwave-Assisted MCR | One-pot, four-component synthesis. | Aldehydes, etc. | Substituted Pyridines | Reduced reaction time, energy efficiency. | nih.govacs.orgmdpi.com |

| Aqueous C-H Functionalization | Metal-free reaction in water. | Perfluoro(hetero)aryl compounds, Olefins | Amines/Imines | Use of water as a solvent, metal-free. | rsc.org |

| Novel Fluorinating Reagent | Stable, easy-to-handle quaternary ammonium-based reagent. | Potassium Fluoride, Tetrabutylammonium Bromide | R4NF(HFIP)3 | Safer and more sustainable reagent. | bioengineer.org |

Chemical Reactivity and Derivatization of 2 Fluoro 4 Methyl 5 Phenylpyridine

Transformations of the Phenyl Substituent

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 2-Fluoro-4-methyl-5-phenylpyridine can undergo electrophilic aromatic substitution reactions, a class of reactions fundamental to the functionalization of aromatic compounds. The pyridyl substituent generally acts as a deactivating group and a meta-director for electrophilic attack on the phenyl ring due to its electron-withdrawing nature. However, the precise outcome of such reactions can be influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at the meta-position of the phenyl ring.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-methyl-5-(3-nitrophenyl)pyridine |

| Bromination | Br₂, FeBr₃ | 2-Fluoro-4-methyl-5-(3-bromophenyl)pyridine |

| Sulfonation | SO₃, H₂SO₄ | 5-(3-(2-Fluoro-4-methylpyridin-5-yl)phenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(2-Fluoro-4-methylpyridin-5-yl)phenyl)ethan-1-one (for R=CH₃) |

It is important to note that the deactivating effect of the pyridyl group may necessitate harsher reaction conditions to achieve these transformations compared to benzene (B151609) or activated benzene derivatives.

Modification of the Phenyl-Pyridine Linkage

The bond connecting the phenyl and pyridine (B92270) rings is a robust carbon-carbon single bond. Its modification typically requires more drastic conditions or catalytic methods compared to substitutions on the aromatic rings themselves. One of the primary methods for the formation of such biaryl linkages is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

While the provided compound is the product of such a coupling, analogous reverse or related cross-coupling reactions could be envisaged for its derivatization, although this is less common for modification and more so for synthesis. For instance, if one were to synthesize a derivative with a different aryl group, a Suzuki-Miyaura coupling between a 5-bromo-2-fluoro-4-methylpyridine (B1291912) and a substituted phenylboronic acid would be a viable route. A patent for the preparation of fluoropyridine compounds mentions the synthesis of 5-bromo-2-fluoro-4-picoline, which could serve as a precursor for such reactions. google.com

Palladium-catalyzed cross-coupling reactions are versatile for creating C-C, C-N, and C-O bonds. mdpi.comnih.govmdpi.com For example, amination reactions, such as the Buchwald-Hartwig amination, could potentially be employed to introduce amino groups at specific positions on either ring, assuming a suitable halo-derivative of this compound is used as a starting material.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the public domain. However, the mechanisms of its principal reactions can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

The most characteristic reaction of this molecule is the nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring. The fluorine atom is an excellent leaving group in this context, and the electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the intermediate Meisenheimer complex.

The generally accepted mechanism for SNAr involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and, to some extent, the phenyl substituent.

Departure of the leaving group: The fluorine atom is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack.

In the context of electrophilic substitution on the phenyl ring, the mechanism follows the standard pathway for electrophilic aromatic substitution:

Generation of the electrophile: A strong electrophile is generated in situ (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acids).

Attack of the aromatic ring: The π-electrons of the phenyl ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the phenyl ring and yielding the final product.

The directing effects of the pyridyl substituent (meta-directing) are a consequence of the relative stability of the possible resonance structures of the sigma complex. The meta-attack avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing pyridyl group, which would be highly destabilizing.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Methyl 5 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of 2-Fluoro-4-methyl-5-phenylpyridine. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR)

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on its structure and data from analogous compounds like 2-phenylpyridine (B120327), 2-fluoropyridine, and other substituted pyridines. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a singlet for the methyl group. The protons on the pyridine ring (H-3 and H-6) would likely appear as singlets or doublets with small coupling constants, influenced by the adjacent fluorine and methyl substituents. The five protons of the phenyl group would typically appear as a multiplet in the aromatic region. The methyl protons would be a sharp singlet, likely in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 12 distinct signals corresponding to the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom bonded to the fluorine (C-2) is expected to show a large one-bond coupling constant (¹JCF) and would be significantly shifted. The other carbons of the pyridine and phenyl rings would appear in the typical aromatic region (110-160 ppm), with their precise shifts influenced by the substituents. The methyl carbon would appear at a much higher field (typically 15-25 ppm).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For similar fluoropyridine compounds, these shifts are often observed in a characteristic range. rsc.org

Predicted NMR Data Tables

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | ~2.3 | s (singlet) |

| Py-H3 | ~7.0-7.2 | d (doublet) |

| Py-H6 | ~8.1-8.3 | s (singlet) |

| Ph-H (5H) | ~7.3-7.6 | m (multiplet) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF) |

|---|---|---|

| CH₃ | ~18-22 | Small or none |

| Aromatic C (11) | ~120-165 | Varies (¹J, ²J, ³J) |

| C-2 (C-F) | ~160-165 | Large ¹JCF (~240-260 Hz) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity of protons within the phenyl ring and to confirm the relationship between adjacent protons on the pyridine ring, if any.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methyl proton singlet to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It would be particularly useful for determining the preferred conformation or spatial arrangement between the phenyl and pyridine rings.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline state. Should this compound exist in different crystalline forms (polymorphs), ssNMR could distinguish between them. This technique is sensitive to the local environment of the nuclei, which can differ between polymorphs, leading to distinct spectra. However, there are no published solid-state NMR studies available for this specific compound in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₀FN), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its chemical formula.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₁FN⁺ | 188.0870 |

Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS: Liquid Chromatography-Mass Spectrometry is a common technique for analyzing organic molecules. In this case, it would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.2, confirming the molecular weight of the compound.

EI-MS: Electron Ionization Mass Spectrometry involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. While specific experimental data is unavailable, a predicted fragmentation pattern would include the molecular ion peak (M⁺) at m/z 187, followed by fragments resulting from characteristic bond cleavages.

Predicted EI-MS Fragmentation Table

| m/z | Predicted Fragment | Loss |

|---|---|---|

| 187 | [C₁₂H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 172 | [C₁₁H₇FN]⁺ | Loss of CH₃ |

| 110 | [C₆H₄FN]⁺ | Loss of Phenyl radical (C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared/Fourier-Transform Infrared)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups and analyzing the bond structures within a molecule. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent parts.

Characteristic Functional Group Vibrations and Bond Analysis

The analysis of the FT-IR spectrum allows for the assignment of specific vibrational frequencies to the molecule's functional groups. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. ajchem-a.com The C-H stretching modes associated with the methyl group are expected at slightly lower frequencies. researchgate.net

The carbon-carbon stretching vibrations (C=C) within the pyridine and phenyl rings give rise to characteristic bands in the 1615–1580 cm⁻¹ range. researchgate.net The presence of the fluorine substituent is confirmed by a strong absorption band corresponding to the C-F stretching vibration, generally found between 1150 and 1000 cm⁻¹. researchgate.net The C-N stretching vibration within the pyridine ring is also identifiable, often appearing in the 1382-1266 cm⁻¹ region. researchgate.net

A detailed assignment of the principal vibrational modes is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2870 | Methyl C-H | Asymmetric/Symmetric Stretching |

| 1615-1580 | Aromatic C=C | Ring Stretching |

| 1500-1400 | Aromatic C=C | Ring Stretching |

| 1382-1266 | Pyridine C-N | Stretching |

| 1150-1000 | C-F | Stretching |

This table represents expected vibrational frequencies based on data from analogous compounds.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Molecular Conformation, Torsion Angles, and Intermolecular Interactions

The crystal structure of compounds containing the 4-methyl-5-phenylpyridine moiety reveals important conformational features. nih.gov A key parameter is the dihedral angle between the planes of the pyridine and phenyl rings. In a related iridium complex, the dihedral angle between the central pyridine ring and the attached phenyl ring is 43.84 (12)°. nih.gov For the similar compound 2-Fluoro-5-(4-fluorophenyl)pyridine, this dihedral angle is 37.93 (5)°. nih.gov This significant twist indicates a non-planar conformation in the solid state, likely due to steric hindrance between the rings.

The crystal packing is stabilized by a network of intermolecular interactions. These can include C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of an aromatic ring on an adjacent molecule. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules contribute to the stability of the three-dimensional network. nih.gov The presence of the fluorine atom also allows for the possibility of weak C-H···F hydrogen bonds, which play a role in directing the crystal packing arrangement. ias.ac.in

| Torsion Angle | Definition | Value (°) |

| C(Ar)-C(Ar)-C(Py)-C(Py) | Angle between Phenyl and Pyridine rings | ~38-44 |

This table provides an approximate torsion angle based on data from structurally related compounds. nih.govnih.gov

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

Electronic spectroscopy, specifically UV-Visible spectroscopy, probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions occur when electrons are promoted from a lower energy molecular orbital to a higher energy one.

For this compound, the presence of conjugated π-systems in the phenyl and pyridine rings dictates that the primary electronic transitions will be of the π→π* type. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The fluorine substituent can influence the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com Fluorination often lowers the HOMO energy level, which can lead to a shift in the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. ossila.com Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret these electronic transitions. researchgate.net

| Transition Type | Orbitals Involved | Expected Region |

| π→π* | HOMO → LUMO | Ultraviolet (UV) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula to confirm its empirical formula and purity.

The molecular formula for this compound is C₁₂H₁₀FN. The theoretical elemental composition can be calculated from its molecular weight. This analysis is fundamental in verifying the identity of a newly synthesized compound.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 144.132 | 77.82% |

| Hydrogen | H | 1.008 | 10.080 | 5.44% |

| Fluorine | F | 18.998 | 18.998 | 10.26% |

| Nitrogen | N | 14.007 | 14.007 | 7.57% |

| Total | C₁₂H₁₀FN | 185.217 | 100.00% |

Computational and Theoretical Investigations of 2 Fluoro 4 Methyl 5 Phenylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic characteristics of molecules like 2-Fluoro-4-methyl-5-phenylpyridine. These methods allow for the accurate prediction of various molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters for a Related Phenylpyridine System

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (phenyl ring) | ~1.39 | ~120 |

| C-C (pyridine ring) | ~1.38 | ~120 |

| C-N (pyridine ring) | ~1.34 | ~120 |

| C-F | ~1.35 | - |

| C-C (inter-ring) | ~1.49 | - |

Note: These are generalized values for phenylpyridine systems and the actual values for this compound would require specific calculations.

Frontier molecular orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com Similar calculations for this compound would reveal its electronic stability and potential for participating in electron transfer processes.

Table 2: Frontier Molecular Orbital Data for a Related Fluorinated Aromatic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic compound. ajchem-a.com

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In molecules containing electronegative atoms like fluorine and nitrogen, these atoms are expected to be surrounded by regions of negative electrostatic potential. ajchem-a.com For this compound, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom would likely be sites of negative potential, making them targets for electrophiles. ajchem-a.comresearchgate.net Conversely, the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential.

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and properties of a compound.

NMR Chemical Shifts: Density functional theory is a powerful tool for predicting ¹⁹F and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. nih.govresearchgate.net For fluorinated aromatic compounds, scaling factors can be applied to computed shifts to achieve better agreement with experimental values. nih.gov The prediction of ¹⁹F NMR chemical shifts is particularly useful in the study of fluorinated molecules in biological systems. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic force field and comparing the computed frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.net For example, in a study of 2-fluoro-5-bromopyridine, DFT calculations at the B3LYP/6-311++G(2df,2pd) level of theory were used to assign the fundamental vibrational modes. researchgate.net

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-(4-fluorophenyl)pyridine |

| 2,6-dichloro-4-fluoro phenol |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| 2-fluoro-5-bromopyridine |

| 2-amino-5-methylpyridine |

| 2-fluoro-6-methylpyridine |

| 2-Fluoro-4-(iodomethyl)pyridine |

| 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazol-2-thione |

| 2-fluoro-4-pyridinemethanol |

| 2-fluoro-4-pyridinemethanol, 4-methylbenzenesulfonate |

| 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone |

| 2-fluoro-3-iodo-5-methylpyridine |

| 2-fluoro-4-pyridinecarboxylic acid |

| 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine |

| 2'-deoxy-2'-fluoro-5-methylarabinouridine |

| 4-[5-Fluoro-2-(4-methylpentyl)phenyl]pyridine |

| 5-Chloro-2-fluoro-4-iodopyridine |

| 5-bromo-2-fluoro-4-methylpyridine (B1291912) |

| 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-4(3H)-one |

| 2-methyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one |

| 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol |

| 5-bromo-2-fluoropyridine |

| 4-fluorophenylboronic acid |

Solvent Effects and Catalytic Cycle Simulations

The synthesis of biaryl compounds like this compound often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. numberanalytics.comorganic-chemistry.org The choice of solvent is critical in these reactions as it can significantly influence the reaction rate and yield.

Computational simulations can model the role of the solvent in several ways. Solvation models can be used to calculate the energy of reactants, intermediates, and transition states in different solvent environments. This helps in understanding how a solvent stabilizes or destabilizes key species in a catalytic cycle. For instance, in a typical Suzuki-Miyaura cycle for the synthesis of a phenylpyridine, the key steps include oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

A hypothetical catalytic cycle for the synthesis of this compound could involve the reaction of a boronic acid derivative of one of the rings with a halide of the other, catalyzed by a palladium complex. Computational studies on similar reactions have shown that polar aprotic solvents like DMF or THF can be effective. mdpi.com The solvent can influence the solubility of the reactants and the catalyst, as well as the energetics of the catalytic intermediates. For example, the polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.

Table 1: Hypothetical Solvent Effects on a Key Catalytic Step

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.8 |

| THF | 7.6 | 22.1 |

| DMF | 36.7 | 20.5 |

| Water | 80.1 | 23.2 |

This table presents hypothetical data to illustrate how solvent polarity might influence the activation energy of a rate-determining step in a catalytic cycle for the formation of a biaryl compound. The trend suggests that polar aprotic solvents may lower the activation barrier, while a protic solvent like water might have a more complex effect due to specific hydrogen bonding interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic nature of this compound and its interactions with its environment.

For a molecule like this compound, MD simulations could be used to explore:

Conformational Dynamics: The phenyl and pyridine rings are not necessarily coplanar. MD simulations can predict the distribution of dihedral angles between the two rings, which can be crucial for understanding its electronic properties and how it interacts with other molecules.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model the interactions between multiple molecules of this compound. This can provide insights into its bulk properties like density and viscosity.

Interactions with Biomolecules: If this compound were to be investigated for pharmaceutical applications, MD simulations could be used to model its binding to a target protein, providing insights into the binding mode and affinity. A study on N-phenylpyrimidine-4-amine derivatives, for instance, utilized MD simulations to understand their binding to FMS-like tyrosine kinase-3. nih.gov

A hypothetical MD simulation of this compound in a water box could reveal how the molecule orients itself with respect to the water molecules and the nature of the hydrogen bonding interactions involving the nitrogen atom of the pyridine ring.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.govfrontiersin.org These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties. For this compound, QSPR studies could be employed to predict a range of intrinsic chemical properties.

Molecular descriptors that could be calculated for this compound include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and orbital energies.

Quantum-chemical descriptors: Calculated using quantum mechanics.

These descriptors can then be correlated with properties like boiling point, solubility, and logP (a measure of lipophilicity). A QSPR model is typically developed using a training set of molecules with known properties and then validated using a test set.

Table 2: Examples of Calculated Molecular Descriptors for Phenylpyridine Derivatives

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |

| 2-Phenylpyridine (B120327) | 155.19 | 2.5 | 12.89 |

| 2-Fluoro-5-phenylpyridine | 173.18 | 2.8 | 12.89 |

| 4-Methyl-2-phenylpyridine | 169.22 | 3.0 | 12.89 |

| This compound | 187.21 | 3.3 (Predicted) | 12.89 |

This table shows examples of calculated descriptors for related phenylpyridine compounds. The value for this compound is a hypothetical prediction based on a QSPR model. Such models can be useful for estimating properties of new or uncharacterized compounds.

By employing these computational and theoretical methods, a deeper understanding of the chemical nature of this compound can be achieved, guiding its synthesis and potential applications.

Applications and Utility of 2 Fluoro 4 Methyl 5 Phenylpyridine in Chemical Sciences

Role as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the fluorinated pyridine (B92270) core, combined with the potential for further functionalization, establishes 2-Fluoro-4-methyl-5-phenylpyridine as a key intermediate in organic synthesis. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, providing a reliable handle for introducing a wide array of functional groups.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Fluorinated pyridines are established precursors for a variety of more complex heterocyclic structures, which are prominent scaffolds in medicinal and agrochemical compounds. While direct examples starting from this compound are specific to proprietary syntheses, the utility of closely related analogues highlights its potential. For instance, compounds like 2-Bromo-3-fluoro-5-methylpyridine serve as crucial building blocks. innospk.com The bromine and fluorine atoms enhance reactivity, enabling participation in cross-coupling reactions like Suzuki or Heck to build larger, functionalized molecules. innospk.com The pharmaceutical industry, in particular, benefits from such precursors for synthesizing heterocyclic compounds that are core to many drug candidates. innospk.com

Furthermore, the methyl group on the pyridine ring can be a synthetic handle. For example, the related compound 2-fluoro-5-methylpyridine (B1304807) is used as a starting material to produce 2-fluoro-5-formyl chloropyridine through oxidation and subsequent chlorination. google.com This transformation introduces a reactive acyl chloride group, a versatile intermediate for creating a multitude of derivatives, including amides, esters, and ketones, thereby expanding the diversity of accessible heterocyclic systems.

Intermediate for Construction of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that can be elaborated into a range of structurally complex and functionally diverse molecules. This compound is an exemplary intermediate for this purpose. The phenyl group at the 5-position provides a site for further functionalization through electrophilic aromatic substitution, while the fluoro and methyl groups offer handles for other transformations.

The true power of this compound lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-fluorine bond, while strong, can be activated under specific catalytic conditions. More commonly, related bromo- or iodo-substituted pyridines are used to build complex scaffolds. For example, 2-fluoro-4-iodo-5-methylpyridine (B124746) is a commercially available building block, indicating its utility in reactions where an iodo group serves as a leaving group in cross-coupling reactions to introduce aryl, alkyl, or other fragments, constructing complex bi-aryl or other advanced scaffolds.

Ligand Design and Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This ability, combined with the electronic influence of its substituents, makes it and its derivatives highly valuable in the design of specialized ligands for transition metal catalysis and coordination chemistry.

Use as a Ligand in Transition Metal Catalysis (e.g., Palladium, Iridium Complexes)

The derivative of this compound, specifically the 2-(4-methyl-5-phenylpyridin-2-yl)phenyl ligand, has been successfully incorporated into iridium(III) complexes. nih.gov In a notable example, a heteroleptic iridium(III) complex was synthesized featuring one of these specialized ligands alongside two standard 2-(pyridin-2-yl)phenyl ligands. nih.gov X-ray crystallography revealed a distorted octahedral geometry around the iridium center, with the three ligands coordinating in a facial (fac) arrangement. nih.gov Such cyclometalated iridium complexes are of significant interest for their applications in phosphorescent organic light-emitting diodes (OLEDs). nih.gov

In palladium catalysis, pyridine derivatives are widely used as ligands. nih.govacs.org Palladium(II) complexes with various substituted pyridine ligands have been shown to be effective precatalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic and steric nature of the substituents on the pyridine ring directly influences the stability and activity of the palladium catalyst. nih.govacs.org For example, methylpalladium(II) complexes bearing N-heterocyclic carbene ligands with pyrimidine (B1678525) functionalities have been synthesized and studied for their potential in C-H activation and oxidation catalysis. beilstein-journals.org

Impact of Substitution Pattern on Ligand Properties and Catalytic Activity

The specific arrangement of the fluoro, methyl, and phenyl substituents on the pyridine ring has a profound impact on the resulting metal complex's properties and catalytic performance.

Electronic Effects : The electron-withdrawing fluorine atom can decrease the basicity of the pyridine nitrogen, affecting its donor strength to the metal center. In contrast, the methyl group is weakly electron-donating. This electronic tug-of-war allows for fine-tuning of the electronic environment at the metal. Studies on palladium(II) complexes have shown that increasing the basicity of the pyridine ligand can sometimes lead to greater catalytic effectiveness in cross-coupling reactions, although this is not a simple linear correlation and can be influenced by other factors. acs.org

Steric Effects : The methyl and phenyl groups introduce steric bulk around the metal center. This can influence the coordination number of the metal, the stability of the complex, and the regioselectivity of the catalytic reaction. For instance, in iridium complexes, methylation of phenanthroline ligands leads to longer iridium-nitrogen bonds, indicating a significant steric effect. nih.gov Similarly, sterically hindered pyridine ligands have been shown to significantly increase reactivity in certain palladium-catalyzed C-H activation reactions. nih.gov

The table below summarizes the general effects of substituents on the catalytic activity of palladium-pyridine complexes in cross-coupling reactions.

| Substituent Property | General Effect on Ligand | Impact on Catalytic Activity (e.g., Suzuki-Miyaura) |

| Electron-Donating Groups | Increases basicity (electron density) of pyridine nitrogen. | Generally leads to slightly greater catalytic effectiveness. acs.org |

| Electron-Withdrawing Groups | Decreases basicity of pyridine nitrogen. | Can lead to lower catalytic yields in some systems. acs.org |

| Steric Hindrance | Creates a more crowded coordination sphere around the metal. | Can enhance reactivity by promoting reductive elimination or stabilizing the active catalytic species. nih.gov |

Contributions to Materials Science and Functional Organic Compounds

The unique electronic and photophysical properties imparted by the fluorophenylpyridine scaffold make it a valuable component in the design of functional organic materials.

Cyclometalated iridium(III) complexes, such as the one synthesized with a 2-(4-methyl-5-phenylpyridin-2-yl)phenyl ligand, are at the forefront of research for phosphorescent organic light-emitting diodes (OLEDs). nih.gov These materials are prized for their high quantum efficiency and the ability to tune their emission color by modifying the ligand structure. nih.gov For example, a related iridium complex based on a 4-methyl-2-phenylquinoline (B1606933) ligand demonstrated bright orange phosphorescence with a high quantum efficiency of 50.4% and was successfully used as a dopant in an OLED device. researchgate.net The device exhibited impressive performance metrics, as detailed in the table below.

| Parameter | Value |

| Emission Peak | 597 nm (Orange) |

| Maximum Brightness | 39,667 cd/m² |

| Maximum Current Efficiency | 14.2 cd/A |

| Maximum Power Efficiency | 8.1 lm/W |

| Performance of an OLED device using a quinoline-based Iridium(III) complex. researchgate.net |

Furthermore, the core structure is amenable to creating materials with other interesting properties. A palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines has been developed to synthesize silafluorene equivalents. nih.gov These resulting compounds exhibit strong fluorescence and have a Lewis acid-base interaction between the silicon and nitrogen atoms, showcasing a pathway from a simple pyridine derivative to a complex, functional material with desirable optical properties. nih.gov

Potential in Optoelectronic Materials or Functional Organic Architectures

The unique combination of a fluorinated pyridine ring and a phenyl group in This compound suggests its potential as a building block for advanced optoelectronic materials and functional organic architectures. Fluorinated aromatic compounds are known to possess distinct electronic properties, including high electron affinity and improved stability, which are desirable traits for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The introduction of a fluorine atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of the electronic bandgap is a critical aspect in the design of materials for optoelectronic devices. Furthermore, the presence of the phenyl group offers a site for extending the π-conjugated system through various cross-coupling reactions, a common strategy for creating larger, more complex functional organic molecules with tailored photophysical properties.

While no specific photophysical data for This compound are available in the public domain, the properties of related compounds provide a basis for speculation. For instance, various phenylpyridine derivatives are extensively used as phosphorescent emitters in OLEDs. The fluorine substitution could potentially enhance the performance of such materials by increasing their quantum efficiency and operational lifetime.

Development as a Chemical Probe or Reagent in Synthetic Methodologies

The reactivity of This compound positions it as a potentially valuable reagent or chemical probe in synthetic organic chemistry. The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups at this position, making the compound a versatile intermediate for the synthesis of more complex substituted pyridines.

The phenyl group, on the other hand, can be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the pyridine ring and the other substituents would need to be considered. More significantly, the entire this compound moiety could be utilized as a building block in cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to construct larger molecular frameworks. This is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials for various applications.

Given the prevalence of the fluoropyridine motif in biologically active molecules, This compound could also serve as a starting material or intermediate in medicinal chemistry research. The fluorine atom can improve metabolic stability and binding affinity of drug candidates.

Although no specific studies have been published detailing the use of This compound as a chemical probe, its structural features suggest potential in this area. For example, it could be incorporated into larger molecules designed to interact with specific biological targets, with the fluorine atom serving as a reporter for 19F NMR studies, a powerful tool in chemical biology.

Future Directions and Emerging Research Avenues for 2 Fluoro 4 Methyl 5 Phenylpyridine

Exploration of Novel Reactivity Modes and Selective Transformations

The reactivity of 2-Fluoro-4-methyl-5-phenylpyridine is largely dictated by the interplay of its fluorine, methyl, and phenyl substituents on the pyridine (B92270) core. The fluorine atom at the 2-position significantly influences the electronic properties of the ring, making it susceptible to a range of transformations.

Future research will likely focus on leveraging the unique reactivity imparted by the fluorine substituent. This includes exploring its potential in:

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring towards nucleophilic attack. Systematic studies with a diverse array of nucleophiles (O, N, S, and C-based) could lead to the synthesis of a broad spectrum of derivatives with tailored properties.

Transition-Metal Catalyzed Cross-Coupling Reactions: The C-F bond, while strong, can be activated under specific catalytic conditions. Investigating novel palladium, nickel, or copper-based catalytic systems for C-F bond functionalization would open up new avenues for creating complex molecular architectures. This could involve coupling with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling).

C-H Bond Activation: The pyridine and phenyl rings present multiple C-H bonds that could be targets for direct functionalization. Research into regioselective C-H activation, guided by either the directing effect of the existing substituents or through the use of specialized catalysts, would provide a more atom-economical approach to diversification of the core structure.

A summary of potential selective transformations is presented in Table 1.

| Transformation Type | Reagents/Catalysts | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-4-methyl-5-phenylpyridines |

| Suzuki Cross-Coupling | Aryl/Alkyl Boronic Acids, Palladium Catalysts | 2-Aryl/Alkyl-4-methyl-5-phenylpyridines |

| C-H Arylation | Aryl Halides, Palladium/Ruthenium Catalysts | Di-aryl substituted pyridines |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The introduction of chirality into molecules is a cornerstone of modern medicinal and materials chemistry. For this compound, the development of asymmetric synthetic routes could unlock its potential in applications requiring stereospecific interactions.

Future efforts in this domain could be directed towards:

Asymmetric Hydrogenation: If a prochiral precursor to the phenylpyridine core can be synthesized, asymmetric hydrogenation of a C=C or C=N bond could establish key stereocenters.

Chiral Ligand Synthesis: The pyridine nitrogen offers a coordination site for metal complexes. The synthesis of chiral ligands derived from this compound could be explored for applications in asymmetric catalysis.

Enantioselective C-H Functionalization: The use of chiral catalysts to selectively functionalize one of the enantiotopic C-H bonds on the phenyl or pyridine ring would be a cutting-edge approach to generating chiral derivatives.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize the novel transformations of this compound, the use of advanced in situ characterization techniques will be indispensable. These techniques provide real-time information on reaction kinetics, intermediates, and mechanisms.

Key techniques that could be applied include:

ReactIR (Infrared Spectroscopy): To monitor the concentration of reactants, products, and key intermediates throughout a reaction.

Process NMR (Nuclear Magnetic Resonance): To gain detailed structural information on species present in the reaction mixture over time.

In Situ Mass Spectrometry: To detect and identify transient intermediates and byproducts, providing crucial mechanistic insights.

The data gathered from these techniques, as illustrated in the hypothetical reaction monitoring data in Table 2, would be invaluable for rapid reaction optimization and mechanistic elucidation.

| Time (min) | Reactant A (%) | Intermediate B (%) | Product C (%) |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 20 | 5 |

| 30 | 30 | 45 | 25 |

| 60 | 5 | 15 | 80 |

| 120 | 0 | 2 | 98 |

Integration into Supramolecular Assemblies and Frameworks

The planar and aromatic nature of the phenylpyridine scaffold, combined with the potential for hydrogen bonding and other non-covalent interactions, makes this compound an attractive building block for supramolecular chemistry.

Future research could investigate its incorporation into:

Metal-Organic Frameworks (MOFs): By functionalizing the core with carboxylic acid or other coordinating groups, it could serve as a ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid, anisotropic shape of the molecule suggests that its derivatives could exhibit liquid crystalline properties, which are of interest for display technologies and sensors.

Self-Assembled Monolayers: The molecule's ability to interact with surfaces could be exploited to form ordered monolayers on substrates like gold or silicon, with potential applications in molecular electronics.

Synergistic Approaches Combining Experimental Synthesis with High-Level Computational Design

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, this synergy can be particularly fruitful.

Future directions include:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes.

Designing Novel Catalysts: Computational modeling can aid in the design of catalysts that are specifically tailored for the activation of C-F or C-H bonds in the molecule.

Simulating Supramolecular Assembly: Molecular dynamics (MD) simulations can be used to predict how derivatives of this compound will self-assemble into larger structures, providing insights that can guide their synthesis.

By combining theoretical predictions with empirical validation, the exploration of the chemical space around this compound can be made more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-4-methyl-5-phenylpyridine, and what are the critical optimization parameters?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, fluorination at the pyridine ring may employ HF-pyridine complexes or fluorinating agents like Selectfluor™. Critical parameters include reaction temperature (optimized between 80–120°C to avoid side reactions), solvent choice (e.g., dichloromethane for phase separation in workup), and stoichiometric control of fluorinating agents to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to achieve >95% purity. Safety protocols for handling corrosive fluorinating agents, such as using fume hoods and acid-resistant gloves, are mandatory .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR are critical for confirming substituent positions. For example, the fluorine atom at position 2 causes distinct deshielding of adjacent protons (e.g., H-3 and H-6 in pyridine).

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms the fluorine substitution pattern. Crystals are typically grown via slow evaporation of acetonitrile or DCM solutions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 201.082) and detects fragmentation patterns indicative of methyl and phenyl groups .

Q. What safety protocols are essential during handling and storage of this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Storage : Store in amber glass bottles under inert gas (argon or nitrogen) at 2–8°C to prevent degradation. Avoid contact with moisture to suppress hydrolysis.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR shifts (e.g., δ −110 ppm vs. −115 ppm) may arise from solvent polarity or concentration effects. To resolve this:

- Standardize experimental conditions (e.g., CDCl as solvent, 25°C).

- Cross-validate with X-ray data to confirm substituent positions.

- Compare with structurally analogous compounds (e.g., 5-(4-fluorophenyl)pyridine derivatives) to identify electronic effects .

Q. What strategies optimize regioselectivity in fluorination reactions for pyridine derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to control fluorine placement.

- Catalytic Systems : Use Pd/Cu catalysts for C–H activation at specific positions. For example, Pd(OAc) with ligands like Xantphos enhances selectivity for para-fluorination.

- Computational Modeling : DFT calculations (e.g., using Gaussian 16) predict transition states to identify favorable reaction pathways .

Q. How to design experiments assessing biological activity while ensuring compound stability?

- Methodological Answer :

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

- Biological Assays : Use freshly prepared DMSO stock solutions (<1% v/v in cell media) to avoid solvent toxicity. For in vitro studies (e.g., kinase inhibition), include controls with vehicle (DMSO) and reference inhibitors.

- Metabolite Tracking : Employ LC-MS/MS to identify metabolic byproducts in hepatic microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.